molecular formula C16H14Br3N3O2 B10954631 2-(3-Bromoanilino)-N'-[(E)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanohydrazide

2-(3-Bromoanilino)-N'-[(E)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanohydrazide

Cat. No.: B10954631
M. Wt: 520.0 g/mol
InChI Key: UGUYSMUBSIPEPW-DNTJNYDQSA-N
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Description

2-(3-Bromoanilino)-N’-[(E)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanohydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes bromine atoms, an aniline group, and a hydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromoanilino)-N’-[(E)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-bromoaniline and 3,5-dibromo-2-hydroxybenzaldehyde.

    Formation of Schiff Base: The aldehyde group of 3,5-dibromo-2-hydroxybenzaldehyde reacts with the hydrazide group of propanohydrazide under acidic or basic conditions to form a Schiff base.

    Coupling Reaction: The Schiff base is then coupled with 3-bromoaniline in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and hydrazide groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the corresponding amine and aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s ability to interact with proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms. It can be used to design inhibitors or activators of specific enzymes.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its structure suggests it could be used in the development of drugs targeting specific diseases, such as cancer or bacterial infections.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which 2-(3-Bromoanilino)-N’-[(E)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and hydrazide linkage allow it to form strong interactions with these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloroanilino)-N’-[(E)-1-(3,5-dichloro-2-hydroxyphenyl)methylidene]propanohydrazide
  • 2-(3-Fluoroanilino)-N’-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)methylidene]propanohydrazide

Uniqueness

Compared to similar compounds, 2-(3-Bromoanilino)-N’-[(E)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanohydrazide is unique due to the presence of multiple bromine atoms, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and therapeutic agents.

Properties

Molecular Formula

C16H14Br3N3O2

Molecular Weight

520.0 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H14Br3N3O2/c1-9(21-13-4-2-3-11(17)6-13)16(24)22-20-8-10-5-12(18)7-14(19)15(10)23/h2-9,21,23H,1H3,(H,22,24)/b20-8+

InChI Key

UGUYSMUBSIPEPW-DNTJNYDQSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C(=CC(=C1)Br)Br)O)NC2=CC(=CC=C2)Br

Canonical SMILES

CC(C(=O)NN=CC1=C(C(=CC(=C1)Br)Br)O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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